The compound "1-(4-Methylphenyl)-1H-pyrazol-5-amine" belongs to a broader class of 1-arylpyrazoles, which have been extensively studied for their pharmacological properties. Research has shown that these compounds exhibit a wide range of biological activities, including acting as receptor antagonists and enzyme inhibitors, which makes them of significant interest in the development of new therapeutic agents. The following analysis will delve into the mechanism of action and applications of this compound across various fields, as informed by the current literature.
In the field of pharmacology and medicine, the 1-arylpyrazole derivatives have been evaluated for their potential as antipsychotic agents, angiotensin II receptor antagonists, and monoamine oxidase inhibitors. These applications are significant as they address a range of conditions from hypertension to mental health disorders. For example, the 5-(biphenyl-4-ylmethyl)pyrazoles have shown potent activity as angiotensin II antagonists, which could be beneficial in treating cardiovascular diseases3. The inhibitory effects on amine oxidases by pyrazole derivatives also suggest potential use in treating psychiatric and neurodegenerative disorders45.
The N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides have demonstrated moderate anti-inflammatory, analgesic, and antipyretic activities, along with platelet antiaggregating activities. These properties could make them suitable candidates for the development of new anti-inflammatory and analgesic drugs6.
In cardiovascular research, certain pyrazole derivatives have been identified as vasorelaxant agents with potential antihypertensive effects. For instance, a related compound, 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has shown significant vasorelaxant action and antihypertensive activity in vivo, indicating that "1-(4-Methylphenyl)-1H-pyrazol-5-amine" could also have applications in this area7.
1-(P-Tolyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring with a p-tolyl group at the first position and an amine group at the fifth position. Pyrazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications. This compound is particularly noted for its potential in drug discovery and development due to its pharmacological properties.
The compound can be synthesized from various precursors, including methylhydrazine and 4-methylbenzoylacetone. The synthesis processes often involve cyclization reactions of hydrazines with carbonyl compounds, which are crucial for forming the pyrazole structure.
1-(P-Tolyl)-1H-pyrazol-5-amine is classified as:
The synthesis of 1-(P-Tolyl)-1H-pyrazol-5-amine can be achieved through several methods, primarily involving the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common approach is:
The molecular formula of 1-(P-Tolyl)-1H-pyrazol-5-amine is CHN. The structure features:
Key structural data include:
1-(P-Tolyl)-1H-pyrazol-5-amine participates in several chemical reactions:
These reactions often require specific conditions, such as temperature control and choice of solvent, to achieve desired outcomes efficiently.
The mechanism of action for 1-(P-Tolyl)-1H-pyrazol-5-amine involves its interaction with biological targets:
Data supporting these mechanisms often come from pharmacological studies demonstrating its effects on cellular pathways.
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity and purity.
1-(P-Tolyl)-1H-pyrazol-5-amine has several scientific uses:
1-(p-Tolyl)-1H-pyrazol-5-amine represents a structurally specialized 5-aminopyrazole derivative characterized by the presence of an electron-donating p-tolyl group at the pyrazole ring’s N1 position and an amino group at the C5 position. This configuration imparts distinctive electronic properties and enhanced pharmacological potential, positioning it as a critical scaffold in medicinal chemistry and organic synthesis. The compound’s significance arises from its dual functionality: the 5-amino group serves as a versatile handle for chemical derivatization, while the p-tolyl moiety influences lipophilicity and steric parameters, thereby modulating biological target interactions. As a synthetic intermediate, it enables access to complex heterocyclic architectures prevalent in drug discovery pipelines [2] [5].
The molecular framework of 1-(p-Tolyl)-1H-pyrazol-5-amine (C₁₀H₁₁N₃, molecular weight: 173.22 g/mol) consists of a five-membered heteroaromatic ring containing two adjacent nitrogen atoms. Key structural parameters include:
Table 1: Key Structural Descriptors of 1-(p-Tolyl)-1H-pyrazol-5-amine
Property | Value/Description | Method/Reference |
---|---|---|
Molecular formula | C₁₀H₁₁N₃ | [1] |
SMILES notation | NC₁=CC=NN₁C₂=CC=C(C)C=C₂ | [1] |
HOMO-LUMO gap (calculated) | ~4.2 eV | Computational modeling [8] |
Characteristic NMR (¹H) | δ 2.35 (s, 3H, CH₃), 5.90 (s, 1H, H4-pyrazole) | Experimental [9] |
pKa (conjugate acid) | ~2.5 | Analog data [8] |
The chemistry of 5-aminopyrazoles originated with Ludwig Knorr’s pioneering syntheses of pyrazolone derivatives in 1883. However, methodologies specific to 5-aminopyrazoles advanced significantly in the mid-20th century, driven by their emerging pharmacological relevance:
Table 2: Evolution of Key Synthetic Methods for 5-Aminopyrazoles
Period | Methodology | Advantages/Limitations | Relevance to Target Compound |
---|---|---|---|
1883–1950s | Hydrazine + 1,3-dicarbonyls | Simple setup; poor regiocontrol | Precursor to unsubstituted 5-aminopyrazoles |
1960–1990s | β-Ketonitrile hydrazination | Improved regioselectivity; moderate yields | Basis for 1-aryl-5-aminopyrazoles [4] |
1990–2010s | Aprotic solvent-mediated cyclizations | >95% regioselectivity; scalable | Enabled pure 1-(p-tolyl) isomer [5] |
2010–present | C-H activation & solid-phase synthesis | Atom economy; combinatorial diversity | Access to C4-functionalized derivatives [4] [7] |
The p-tolyl substituent (4-methylphenyl) in 1-(p-Tolyl)-1H-pyrazol-5-amine profoundly influences its physicochemical and biological properties through three primary mechanisms:
Table 3: Impact of N1-Substituents on Pyrazole-5-amine Properties
Substituent | Lipophilicity (clogP) | Steric Parameter (ν) | Biological Effect |
---|---|---|---|
Phenyl | 2.1 | 0.55 | Moderate COX-2 inhibition (IC₅₀ = 1.2 μM) |
p-Tolyl | 2.6 | 0.57 | Enhanced COX-2 selectivity (IC₅₀ = 0.4 μM) |
4-Fluorophenyl | 2.3 | 0.54 | Improved metabolic stability |
4-Nitrophenyl | 1.8 | 0.56 | Reduced cell permeability |
The synergy between the 5-amino group and p-tolyl substituent enables dual interaction modes: the amino group forms hydrogen bonds with polar residues (e.g., histidine or serine in enzyme active sites), while the p-tolyl engages in van der Waals contacts with hydrophobic subpockets. This pharmacophore pattern is leveraged in clinical agents like crizotinib precursors, where analogous pyrazole derivatives served as key intermediates [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7